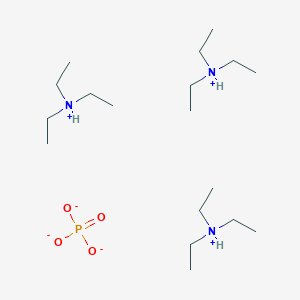
triethylazanium;phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethylammonium dihydrogen phosphate (1:1) is a chemical compound with the molecular formula C6H18NO4P. It is commonly used in high-performance liquid chromatography (HPLC) as a buffer solution. This compound is known for its stability and solubility in water and ethanol, making it a valuable reagent in various analytical and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Triethylammonium dihydrogen phosphate (1:1) can be synthesized by reacting triethylamine with phosphoric acid. The reaction typically involves dissolving triethylamine in water and then adding phosphoric acid to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of triethylammonium dihydrogen phosphate .
Industrial Production Methods
In industrial settings, the production of triethylammonium dihydrogen phosphate involves similar steps but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity of the product. The final product is often crystallized and purified through filtration and drying processes .
Análisis De Reacciones Químicas
Types of Reactions
Triethylammonium dihydrogen phosphate undergoes various chemical reactions, including:
Acid-Base Reactions: It can act as a proton donor in acid-base reactions.
Substitution Reactions: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with triethylammonium dihydrogen phosphate include strong acids and bases, as well as other nucleophiles and electrophiles. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products
The major products formed from reactions involving triethylammonium dihydrogen phosphate depend on the specific reagents and conditions used. For example, reacting it with a strong base can result in the formation of triethylamine and a phosphate salt .
Aplicaciones Científicas De Investigación
Triethylammonium dihydrogen phosphate is widely used in scientific research, particularly in the following areas:
Chemistry: It is used as a buffer solution in HPLC for the separation and analysis of various compounds.
Biology: It is employed in the purification of biomolecules, such as amino acids and peptides, through HPLC.
Medicine: It is used in the analysis of pharmaceutical compounds and toxicological studies.
Mecanismo De Acción
The mechanism of action of triethylammonium dihydrogen phosphate involves its ability to act as a buffer, maintaining a stable pH in solutions. This property is crucial in HPLC, where it helps to stabilize the mobile phase and improve the separation of analytes. The compound interacts with the analytes and the stationary phase, facilitating their separation based on their chemical properties .
Comparación Con Compuestos Similares
Similar Compounds
Triethylamine Phosphate: Similar in structure but differs in the ratio of components.
Tetrabutylammonium Phosphate: Another quaternary ammonium phosphate used in similar applications but with different physical properties.
Uniqueness
Triethylammonium dihydrogen phosphate is unique due to its specific ratio of triethylamine to phosphoric acid, which provides distinct buffering capabilities and solubility properties. Its stability and effectiveness in HPLC applications make it a preferred choice over other similar compounds .
Propiedades
Fórmula molecular |
C18H48N3O4P |
|---|---|
Peso molecular |
401.6 g/mol |
Nombre IUPAC |
triethylazanium;phosphate |
InChI |
InChI=1S/3C6H15N.H3O4P/c3*1-4-7(5-2)6-3;1-5(2,3)4/h3*4-6H2,1-3H3;(H3,1,2,3,4) |
Clave InChI |
UBLQIESZTDNNAO-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.[O-]P(=O)([O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(7R,9aR)-rel-tert-Butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B8682324.png)

![4-Amino-1-pentyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B8682281.png)




